2-Bromo-4-methoxybenzonitrile
Overview
Description
2-Bromo-4-methoxybenzonitrile is an organic compound with the molecular formula C8H6BrNO. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the second position and a methoxy group at the fourth position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-4-methoxybenzonitrile can be synthesized through several methods. One common method involves the bromination of 4-methoxybenzonitrile using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction typically occurs in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction parameters and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-methoxybenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents like toluene or ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., palladium on carbon).
Major Products:
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Suzuki-Miyaura Coupling: Biaryl compounds.
Reduction: 2-Bromo-4-methoxybenzylamine.
Scientific Research Applications
2-Bromo-4-methoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as an intermediate in the synthesis of biologically active compounds, which can be used in drug discovery and development.
Medicine: The compound is utilized in the preparation of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: It is employed in the production of specialty chemicals and materials, including dyes and polymers
Mechanism of Action
The mechanism of action of 2-Bromo-4-methoxybenzonitrile depends on its specific application. In organic synthesis, it acts as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. In Suzuki-Miyaura coupling, it participates in the formation of a palladium complex, which undergoes transmetalation and reductive elimination to form the desired biaryl product .
Comparison with Similar Compounds
2-Bromo-4-methoxybenzonitrile can be compared with other similar compounds such as:
2-Bromo-4-hydroxybenzonitrile: Similar structure but with a hydroxyl group instead of a methoxy group.
4-Bromo-2-methoxybenzonitrile: Bromine and methoxy groups are positioned differently on the benzene ring.
2-Bromo-5-methoxybenzonitrile: The methoxy group is at the fifth position instead of the fourth .
Uniqueness: The unique positioning of the bromine and methoxy groups in this compound allows for specific reactivity patterns and applications in organic synthesis that may not be achievable with other isomers.
Properties
IUPAC Name |
2-bromo-4-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFNZTNQBIHNCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459074 | |
Record name | 2-Bromo-4-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140860-51-1 | |
Record name | 2-Bromo-4-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4-methoxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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